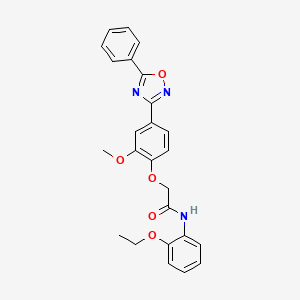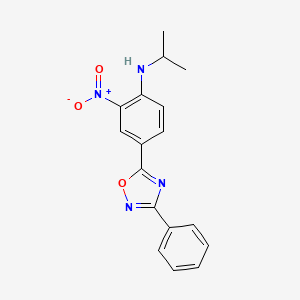
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as INPOAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied for a variety of scientific research applications. One of the primary areas of interest is in the field of fluorescent chemosensors. This compound has been found to be an excellent fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a fluorescent probe for the detection of amino acids, proteins, and nucleic acids. This compound has been found to have a high selectivity and sensitivity for these targets, making it a valuable tool for researchers in the field.
Mechanism of Action
The mechanism of action of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. This complex results in a change in the fluorescence properties of this compound, which can be detected using spectroscopic techniques. The exact nature of the complex that forms between this compound and the target molecule depends on the specific target and the conditions of the experiment.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells in vitro, indicating its potential as a chemotherapeutic agent. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its high selectivity and sensitivity for its target molecules. This makes it a valuable tool for researchers in the field of fluorescent chemosensors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the complex formation between this compound and its target molecule may be affected by the presence of other molecules in the sample, leading to false positives or negatives. Additionally, the use of this compound in living systems may be limited by its potential toxicity and lack of specificity for certain targets.
Future Directions
There are several potential future directions for research on N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of new fluorescent chemosensors based on the structure of this compound. Researchers may also investigate the potential use of this compound as a therapeutic agent for cancer, oxidative stress-related diseases, and inflammatory diseases. Additionally, there may be opportunities to modify the structure of this compound to improve its selectivity and sensitivity for specific targets. Overall, the potential applications of this compound in scientific research are vast, and further investigation is needed to fully understand its potential.
Synthesis Methods
The synthesis of N-isopropyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with isopropylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a yellow crystalline solid that is purified using a series of recrystallization steps. The synthesis of this compound has been optimized over time, and various modifications have been made to improve the yield and purity of the product.
Properties
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(2)18-14-9-8-13(10-15(14)21(22)23)17-19-16(20-24-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZIHACPGDSKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
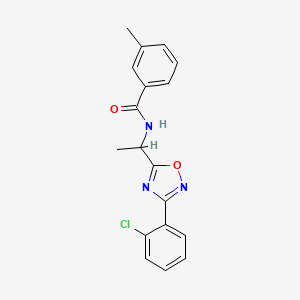
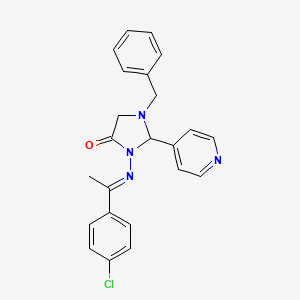
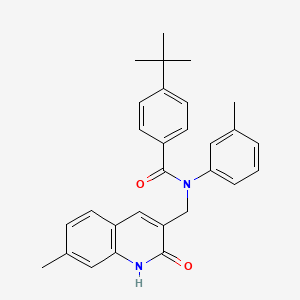
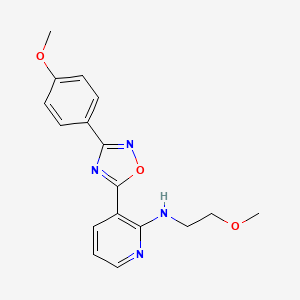
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)

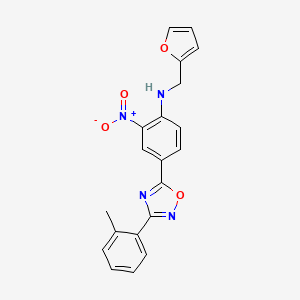
![1-[2-[(2,6-Dichlorophenyl)methylsulfanyl]ethyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7707462.png)
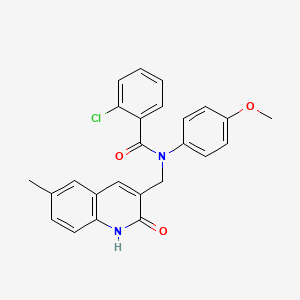
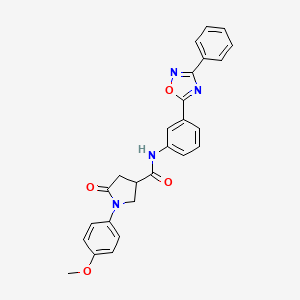
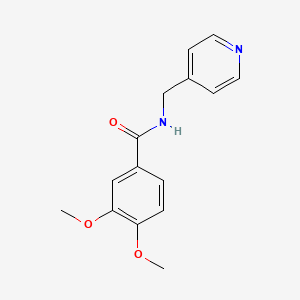
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)
